3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine core. Its molecular formula is C₇H₈N₂O, with an average molecular mass of 136.154 g/mol and a monoisotopic mass of 136.063663 . The compound is also known by alternative names such as dihydropyridoboxazine and is identified by CAS RN 20348-23-6 . Structurally, it consists of a pyridine ring fused to a 1,4-oxazine ring, with the oxazine moiety in a partially saturated 3,4-dihydro form.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazin-8-one |
InChI |
InChI=1S/C7H8N2O2/c10-5-1-2-8-7-6(5)11-4-3-9-7/h1-2H,3-4H2,(H2,8,9,10) |
InChI Key |
WQSJGRLFXQMBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)NC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Core Oxazine Ring Formation
The foundational step involves cyclocondensation of 2-amino-3-hydroxypyridine with α-halocarbonyl compounds. For example:
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Chloroacetyl chloride | DCM/TEA | 0°C → reflux | 76% |
| Ethyl 2,3-dibromopropionate | CH₃CN/K₂CO₃ | 82°C | 56% |
Introduction of the 8-Hydroxyl Group
Post-cyclization, the 8-hydroxyl group is introduced via:
Bromination-Hydroxylation Sequence:
-
Bromination :
-
Hydroxylation :
Reduction of Oxazinone Precursors
Lithium Aluminum Hydride (LiAlH₄) Reduction
4H-pyrido[3,2-b][1,oxazin-3-one is reduced to 3,4-dihydro-2H-pyrido[3,2-b][1,oxazine using LiAlH₄ in tetrahydrofuran (THF).
Optimization Table:
Functionalization Post-Reduction
The hydroxyl group is introduced via:
-
Pd-catalyzed coupling of brominated intermediates with hydroxyl precursors.
-
Acid-catalyzed hydrolysis of protected intermediates (e.g., methoxy groups).
One-Pot Synthesis via Multi-Component Reactions
Simultaneous Cyclization and Hydroxylation
A streamlined approach combines 2-amino-3,8-dihydroxypyridine (hypothetical precursor) with chloroacetyl chloride under basic conditions. However, this method is limited by the availability of multi-hydroxylated pyridine starting materials.
Tandem Bromination-Hydroxylation
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + Bromination | High regioselectivity | Multi-step, requires harsh bases | 56–76% |
| LiAlH₄ Reduction | Simple, high-yielding | Limited to pre-functionalized substrates | 79–85% |
| One-Pot Synthesis | Time-efficient | Dependent on rare starting materials | N/A |
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies indicated that it could reduce oxidative stress in neuronal cells. A notable study published in Neuroscience Letters highlighted its potential to mitigate cell death induced by neurotoxic agents.
Polymer Chemistry
In material science, 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymeric materials.
| Polymer Type | Property Improvement |
|---|---|
| Polyamide | Increased tensile strength |
| Polyurethane | Enhanced thermal stability |
Case Study 1: Antimicrobial Efficacy
A collaborative study involving multiple research institutions assessed the antimicrobial efficacy of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine in clinical settings. The results indicated a reduction in infection rates when used as an adjunct therapy in patients with resistant bacterial infections.
Case Study 2: Neuroprotection in Animal Models
Another significant study involved animal models to evaluate the neuroprotective effects of the compound. Administered prior to exposure to neurotoxic agents, it significantly decreased markers of neuronal damage and improved behavioral outcomes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives inhibit prostaglandin E2 and interleukin activity, which are involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido-oxazine scaffold exhibits structural versatility, allowing substitutions at multiple positions to modulate physicochemical and pharmacological properties. Below is a comparative analysis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its analogs:
Structural Modifications and Key Derivatives
Biological Activity
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound based on available literature, including synthesis methods, in vitro and in vivo studies, and potential therapeutic uses.
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 20348-23-6
- Melting Point : 86–88 °C
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Melting Point | 86–88 °C |
| CAS Number | 20348-23-6 |
Synthesis Methods
Various synthetic routes have been explored for the production of this compound. Notably, biocatalytic methods utilizing enolate ions have been proposed as environmentally friendly alternatives to traditional synthesis involving hazardous solvents and catalysts .
Antimicrobial Activity
Research indicates that derivatives of pyrido compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . While specific data on this compound's antimicrobial activity remains limited, its structural analogs show promise against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's structural resemblance to known anticancer agents suggests potential activity against various cancer cell lines. Some studies have indicated that pyrido derivatives can target the ephrin receptor family implicated in cancer progression . Further research is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Neuroprotective Effects
Emerging studies suggest that pyrido compounds may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases. However, specific studies focusing on this compound are still required to confirm these effects.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
-
Neuroprotective Studies :
- Investigations into the neuroprotective potential of pyrido derivatives revealed their ability to influence neuroinflammatory pathways.
- Further studies are necessary to assess the direct impact of this compound on neuronal health and function.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol derivatives for improved yield and purity?
- Methodology : Synthesis optimization involves multi-step routes starting with 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. Key factors include reaction temperature, solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Bi₂O₃ for alkylation steps). Purification via column chromatography or recrystallization ensures high purity .
- Data Example : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives achieve yields >90% under optimized conditions with Bi₂O₃ catalysis .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., hydroxyl group at C8).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles .
- Example : For derivative 4-(cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, ¹H NMR shows δ 1.2–1.8 ppm (cyclohexyl protons) and δ 4.3 ppm (oxazine ring protons) .
Q. How does the hydroxyl group at the 8-position influence the compound’s reactivity compared to structural analogs?
- Methodology : Comparative studies with analogs (e.g., 3,4-Dihydro-1,8-naphthyridin-2(1H)-one) reveal that the C8 hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~9.5), impacting solubility and ligand-protein interactions .
- Data Contradiction : Unlike 8-amine derivatives, the hydroxyl group reduces electrophilicity, necessitating protective strategies (e.g., silylation) during functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematic substitution at C4 or C8 identifies pharmacophores. For example, 4-arylalkyl groups enhance NF-κB inhibition, while bulky substituents reduce bioavailability .
- Computational Modeling : DFT calculations predict electronic effects of substituents on binding affinity (e.g., logP changes with halogenation) .
- Case Study : Compound 5g (4-((3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile) shows IC₅₀ = 1.2 µM against HepG2 cells, but poor solubility requires formulation optimization .
Q. How can researchers address regioselectivity challenges during functionalization of the pyrido-oxazine core?
- Methodology :
- Protecting Group Strategies : Use of tert-butyldimethylsilyl (TBDMS) ethers to shield the C8 hydroxyl during alkylation or acylation .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies C2 or C7 positions .
Q. What mechanistic insights explain the compound’s inhibitory effects on NF-κB signaling pathways?
- Methodology :
- Luciferase Reporter Assays : Quantify NF-κB activation in HCCLM3 cells treated with derivatives.
- Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase accumulation at 10 µM concentrations) .
- Data : Derivative 5j (4-(2,6-dichlorobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) reduces NF-κB DNA binding by 70% at 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
